molecular formula C14H17N3O4 B5608288 N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)acetohydrazide

Cat. No. B5608288
M. Wt: 291.30 g/mol
InChI Key: LDKDBHQAHLOQDC-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of related hydrazide compounds involves the condensation of acetate derivatives with hydrazine hydrate, followed by reactions with isothiocyanates, orthophosphoric acid, and aromatic aldehydes to form various structural derivatives (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

  • Crystal and molecular structures of N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides have been described, indicating variations in substituents and conformations (Quoc et al., 2019).

Chemical Reactions and Properties

  • The synthesis and characterization of new azomethine derivatives, including the key intermediates and their conversion to acetohydrazides and azomethines, involve various chemical reactions and structural confirmations through spectroscopic methods (Saeed et al., 2014).

Physical Properties Analysis

  • The analysis of related compounds’ physical properties often includes spectroscopic characterization and crystallography to determine molecular conformations and stability (Atalay et al., 2019).

Chemical Properties Analysis

  • The study of chemical properties involves exploring reactivity, stability, and interactions with other chemicals. For instance, the synthesis and antimicrobial activity of related compounds indicate their potential applications and chemical behaviors (Raparti et al., 2009).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-14(9-17-3-5-19-6-4-17)16-15-8-11-1-2-12-13(7-11)21-10-20-12/h1-2,7-8H,3-6,9-10H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDBHQAHLOQDC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.